molecular formula C16H24N2 B3850902 1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane

1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane

Cat. No.: B3850902
M. Wt: 244.37 g/mol
InChI Key: QPJRKVIWOCCPRZ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,3-Trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane is unique due to its specific combination of a bicyclic structure with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-15(2)7-14-8-16(3,11-15)12-18(14)10-13-5-4-6-17-9-13/h4-6,9,14H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJRKVIWOCCPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 2
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1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 3
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1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 4
1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 5
1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 6
1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane

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